molecular formula C14H17N5O2 B608163 JAK1-IN-B61 CAS No. 1360172-78-6

JAK1-IN-B61

Número de catálogo B608163
Número CAS: 1360172-78-6
Peso molecular: 287.32
Clave InChI: BPZOLBHRVSPUMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JAK1-IN-B61 is a JAK1 inhibitor.

Aplicaciones Científicas De Investigación

JAK1-IN-B61 in Myeloproliferative Neoplasms

JAK1-IN-B61, as a part of the Janus kinase (JAK) family, plays a critical role in signaling through the JAK/STAT pathway, a hallmark of myeloproliferative neoplasms (MPNs). Research indicates the necessity for targeted therapies to manage MPNs due to the significant role of disordered JAK/STAT signaling in these conditions. Although only one JAK1/JAK2 inhibitor (ruxolitinib) has received FDA approval for myelofibrosis treatment, the need for alternative therapies is evident for those not responding to existing treatments. The development of more specific JAK inhibitors and combining agents with different mechanisms appears to be a rational strategy to minimize toxicity and avoid drug resistance (Rosenthal & Mesa, 2014).

JAK Inhibitors in Dermatology

JAK inhibitors, including JAK1-IN-B61, show potential in treating various immune-related conditions such as atopic dermatitis (AD), rheumatoid arthritis, and psoriatic arthritis. Ongoing clinical trials demonstrate the efficacy of JAK inhibitors in treating these conditions. It's important for healthcare professionals to be aware of the potential adverse events associated with JAK inhibitors to ensure a high standard of treatment and quality of life for patients (Nezamololama et al., 2020).

JAK Inhibitors in Targeted Therapy

JAK1-IN-B61's involvement in the JAK family underlines its significance in cytokine signaling, crucial for inflammatory, immune, and cancer conditions. The targeted inhibition of JAK family kinases has been effective in treating various diseases. Globally approved JAK inhibitors, including JAK1-IN-B61, have been explored for their chemical and pharmacological properties, highlighting their importance in therapeutic applications across diverse conditions (Shawky et al., 2022).

Propiedades

Número CAS

1360172-78-6

Nombre del producto

JAK1-IN-B61

Fórmula molecular

C14H17N5O2

Peso molecular

287.32

Nombre IUPAC

8-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diaza-spiro[4.6]undecan-2-one

InChI

InChI=1S/C14H17N5O2/c20-13-16-8-14(21-13)3-1-6-19(7-4-14)12-10-2-5-15-11(10)17-9-18-12/h2,5,9H,1,3-4,6-8H2,(H,16,20)(H,15,17,18)

Clave InChI

BPZOLBHRVSPUMK-UHFFFAOYSA-N

SMILES

O=C1OC2(CCN(C3=C4C(NC=C4)=NC=N3)CCC2)CN1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JAK1-IN-B61;  JAK1INB61;  JAK1-INB61;  JAK1IN-B61

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK1-IN-B61
Reactant of Route 2
Reactant of Route 2
JAK1-IN-B61
Reactant of Route 3
Reactant of Route 3
JAK1-IN-B61
Reactant of Route 4
Reactant of Route 4
JAK1-IN-B61
Reactant of Route 5
JAK1-IN-B61
Reactant of Route 6
JAK1-IN-B61

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.